2-Hydroxyethyl cyclohexanecarboxylate
Overview
Description
2-Hydroxyethyl cyclohexanecarboxylate is an organic compound with the molecular formula C9H16O3. It is a colorless to pale yellow liquid that is soluble in organic solvents. This compound is known for its use as a stabilizer, emulsifier, thickener, and wetting agent in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxyethyl cyclohexanecarboxylate can be synthesized through the esterification reaction between cyclohexanecarboxylic acid and ethylene glycol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to achieve efficient conversion .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxyethyl cyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Sodium hypochlorite or potassium permanganate can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Acidic or basic conditions can facilitate nucleophilic substitution reactions.
Major Products:
Oxidation: Formation of cyclohexanecarboxaldehyde or cyclohexanecarboxylic acid.
Reduction: Formation of cyclohexanemethanol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
2-Hydroxyethyl cyclohexanecarboxylate has numerous applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Employed in the preparation of biologically active compounds and as a component in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of coatings, adhesives, and surfactants.
Mechanism of Action
The mechanism of action of 2-Hydroxyethyl cyclohexanecarboxylate involves its interaction with various molecular targets. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other intermolecular interactions, which can influence the properties of the compounds it is mixed with. In biological systems, it may interact with enzymes and receptors, affecting their activity and function .
Comparison with Similar Compounds
Cyclohexanecarboxylic acid: Similar structure but lacks the hydroxyethyl group.
Ethylene glycol: Contains the hydroxyethyl group but lacks the cyclohexane ring.
Cyclohexanemethanol: Similar structure but lacks the ester group.
Uniqueness: 2-Hydroxyethyl cyclohexanecarboxylate is unique due to the presence of both the cyclohexane ring and the hydroxyethyl ester group. This combination imparts distinct physical and chemical properties, making it versatile for various applications .
Properties
IUPAC Name |
2-hydroxyethyl cyclohexanecarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c10-6-7-12-9(11)8-4-2-1-3-5-8/h8,10H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNBNKZUJQWPLIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10167239 | |
Record name | 2-Hydroxyethyl cyclohexanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10167239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16179-44-5 | |
Record name | Cyclohexanecarboxylic acid, 2-hydroxyethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16179-44-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxyethyl cyclohexanecarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016179445 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxyethyl cyclohexanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10167239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxyethyl cyclohexanecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.635 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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